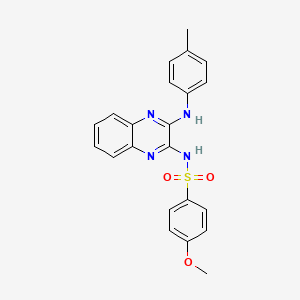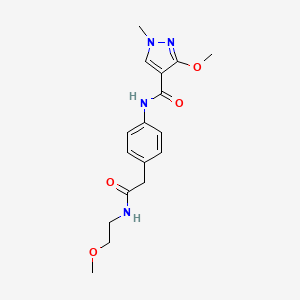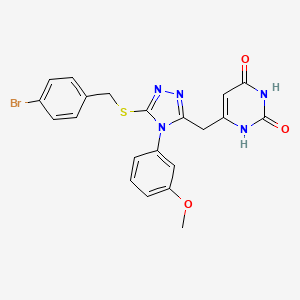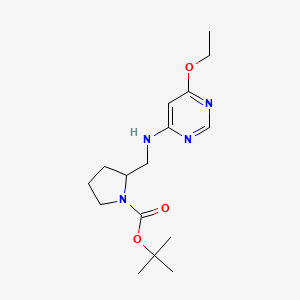![molecular formula C25H18ClN5O2S3 B2698776 N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 690642-72-9](/img/structure/B2698776.png)
N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18ClN5O2S3 and its molecular weight is 552.08. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Compounds similar to the specified chemical, including various thiazolidine and azetidine derivatives, have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The studies highlight the potential of these compounds as antibacterial agents, with QSAR studies indicating the significance of substituent's hydrophobicity or steric bulk for activity enhancement (Desai et al., 2008).
Antimicrobial and Antibacterial Potency
- Another study involved the synthesis of thienopyrimidine linked rhodanine derivatives, demonstrating significant antimicrobial activity, particularly against various bacterial strains. This work underscores the potential of structurally related compounds in developing new antimicrobial agents (Kerru et al., 2019).
Structural Studies and Molecular Interaction
- Research on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides explores their molecular structures and interactions. Such studies can provide a foundational understanding of how structural variations in compounds similar to the requested chemical might influence their biological activities and interactions (Boechat et al., 2011).
Anticancer Screening
- A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their anticancer activities. Such research demonstrates the potential of thiazolopyrimidine and related compounds in anticancer drug development, showcasing the importance of structural features in enhancing cytotoxic effects (Abu-Melha, 2021).
Insecticidal Activities
- Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal potential against Spodoptera littoralis. This indicates the broader applicability of similar compounds in agricultural and pest control applications (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O2S3/c26-15-11-9-14(10-12-15)21-28-24(30-36-21)27-19(32)13-34-25-29-22-20(17-7-4-8-18(17)35-22)23(33)31(25)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13H2,(H,27,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUMHZUPNRQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2698693.png)
![N-[4-(2-Morpholin-4-ylethylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2698695.png)
![[1-Methyl-5-(propoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2698696.png)

![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2698700.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698704.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2698707.png)

![6-(4-methoxyphenyl)-N-[(5-methyl-2-furyl)methyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2698712.png)

